(4-bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
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Overview
Description
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with a suitable methanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, or various amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or tetrahydrofuran; low to moderate temperatures.
Substitution: Sodium azide, potassium cyanide, amines; polar aprotic solvents like dimethylformamide; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (4-bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-1-phenyl-1H-pyrazole
Comparison: Compared to similar compounds, (4-bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethyl group on the pyrazole ring. This unique structure can influence its reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9BrN4O |
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Molecular Weight |
269.10 g/mol |
IUPAC Name |
(4-bromo-2-ethylpyrazol-3-yl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C9H9BrN4O/c1-2-13-8(7(10)6-12-13)9(15)14-5-3-4-11-14/h3-6H,2H2,1H3 |
InChI Key |
JAKPVRSELWBNSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
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